molecular formula C14H20N2 B8454711 4-(1-Cyclopropylpiperidin-4-yl)aniline

4-(1-Cyclopropylpiperidin-4-yl)aniline

Cat. No.: B8454711
M. Wt: 216.32 g/mol
InChI Key: LZKCRVCUTXBIBN-UHFFFAOYSA-N
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Description

4-(1-Cyclopropylpiperidin-4-yl)aniline (chemical formula: C₁₄H₁₉N₂; molecular weight: 215.31 g/mol) is a substituted aniline derivative featuring a piperidine ring substituted with a cyclopropyl group at the 1-position and linked to the para position of an aniline moiety. The cyclopropyl group may enhance metabolic stability and modulate lipophilicity compared to simpler alkyl substituents .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

4-(1-cyclopropylpiperidin-4-yl)aniline

InChI

InChI=1S/C14H20N2/c15-13-3-1-11(2-4-13)12-7-9-16(10-8-12)14-5-6-14/h1-4,12,14H,5-10,15H2

InChI Key

LZKCRVCUTXBIBN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)C3=CC=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(1-Cyclopropylpiperidin-4-yl)aniline and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Structural Features
This compound C₁₄H₁₉N₂ 215.31 Cyclopropylpiperidin Rigid cyclopropyl group; planar aniline core
4-(1-Methylpiperidin-4-yl)aniline C₁₂H₁₈N₂ 190.29 Methylpiperidin Flexible methyl group; lower steric hindrance
4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) C₁₁H₁₅N₃O₂S 269.32 Pyrrolidinylsulfonylmethyl Planar geometry; strong N–H∙∙∙O hydrogen bonds
2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline C₁₄H₁₉N₂O 233.32 Cyclopropylpiperidin-oxy Ether linkage; increased polarity

Key Observations:

  • Cyclopropyl vs. This may reduce rotational freedom and enhance binding specificity in biological targets.
  • Sulfonyl vs. Piperidinyl Linkages : PSMA () features a sulfonyl group, enabling strong hydrogen-bonding networks (N–H∙∙∙O) that stabilize its crystal lattice. In contrast, the target compound lacks such polar groups, likely resulting in weaker intermolecular interactions and different solubility profiles .
  • Ether vs. Direct Linkages : The oxygen atom in 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline increases polarity and may improve aqueous solubility compared to the direct C–N bond in the target compound .

Crystallographic and Computational Insights

  • PSMA () : X-ray diffraction reveals a near-planar molecular geometry with a dihedral angle of 26.70° between the pyrrolidine and aniline rings. Its crystal packing is dominated by N–H∙∙∙O hydrogen bonds and weak C–H∙∙∙π interactions, forming a 3D network. Density functional theory (DFT) calculations corroborate experimental geometries, with UV spectra simulations aligning closely with observed data .
  • 4-(1-Methylpiperidin-4-yl)aniline : While crystallographic data is unavailable, its simpler structure suggests less complex packing behavior. The methyl group’s electron-donating effects may slightly alter the electronic environment of the aniline NH₂ group compared to the cyclopropyl analog .

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